2-(2,4-Dichlorophenyl)-3-(2-diethylaminoethyl)-1,2-dihydroquinazolin-4-one
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Overview
Description
2-(2,4-Dichlorophenyl)-3-(2-diethylaminoethyl)-1,2-dihydroquinazolin-4-one is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-3-(2-diethylaminoethyl)-1,2-dihydroquinazolin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichloroaniline and ethyl acetoacetate.
Cyclization: The intermediate product undergoes cyclization to form the quinazolinone core.
Substitution: The diethylaminoethyl group is introduced through a substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-3-(2-diethylaminoethyl)-1,2-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the quinazolinone core.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the diethylaminoethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)-3-(2-diethylaminoethyl)-1,2-dihydroquinazolin-4-one would depend on its specific biological target. Generally, quinazolinone derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorophenyl)-3-(2-dimethylaminoethyl)-1,2-dihydroquinazolin-4-one
- 2-(2,4-Dichlorophenyl)-3-(2-piperidinoethyl)-1,2-dihydroquinazolin-4-one
Uniqueness
2-(2,4-Dichlorophenyl)-3-(2-diethylaminoethyl)-1,2-dihydroquinazolin-4-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the diethylaminoethyl group may enhance its solubility and interaction with biological targets compared to similar compounds with different substituents.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)-3-[2-(diethylamino)ethyl]-1,2-dihydroquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23Cl2N3O/c1-3-24(4-2)11-12-25-19(15-10-9-14(21)13-17(15)22)23-18-8-6-5-7-16(18)20(25)26/h5-10,13,19,23H,3-4,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVKKGWBWFETGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(NC2=CC=CC=C2C1=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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